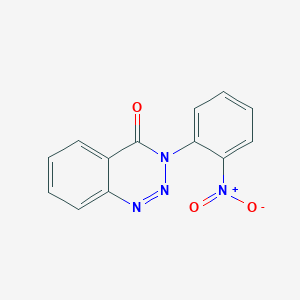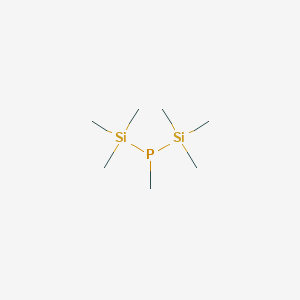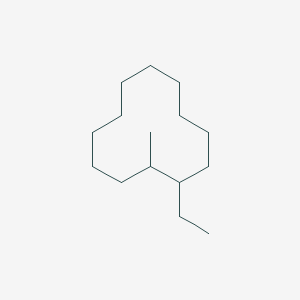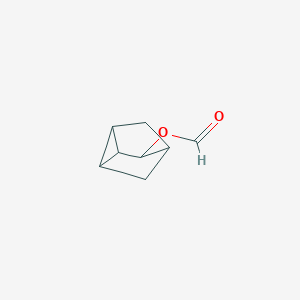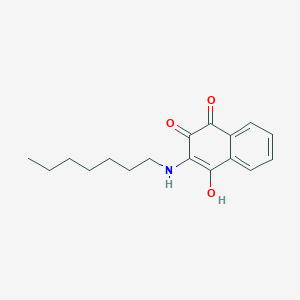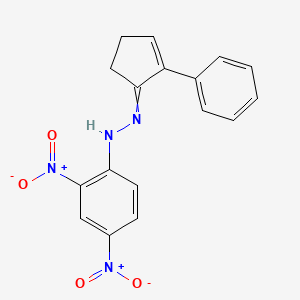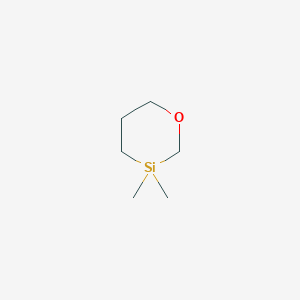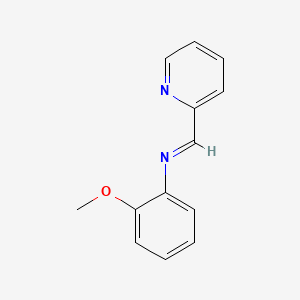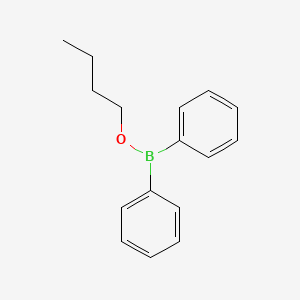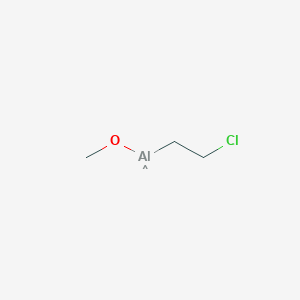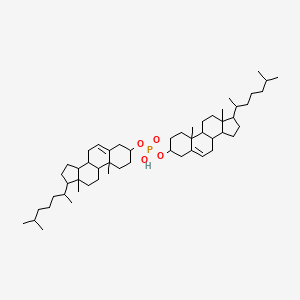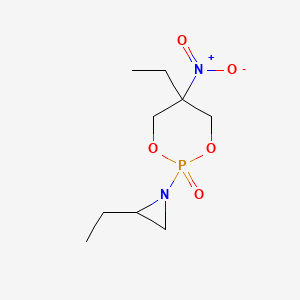
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is an organic compound with the molecular formula C11H12I2N2O2. This compound is known for its unique structure, which includes two iodine atoms, a methoxy group, and a propan-2-ylideneamino group attached to a benzamide core . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . The final step involves the condensation of the iodinated intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may activate protein dephosphorylation pathways, further contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethoxy-3,5-diiodo-N-(propan-2-ylideneamino)benzamide: Similar structure with an ethoxy group instead of a methoxy group.
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate: Contains a methoxyphenoxy group instead of a methoxy group.
Uniqueness
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual iodine atoms and methoxy group make it particularly effective in certain chemical reactions and biological assays .
Propriétés
Numéro CAS |
23959-63-9 |
|---|---|
Formule moléculaire |
C11H12I2N2O2 |
Poids moléculaire |
458.03 g/mol |
Nom IUPAC |
3,5-diiodo-4-methoxy-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C11H12I2N2O2/c1-6(2)14-15-11(16)7-4-8(12)10(17-3)9(13)5-7/h4-5H,1-3H3,(H,15,16) |
Clé InChI |
YURFZBVWOZUKAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=CC(=C(C(=C1)I)OC)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


